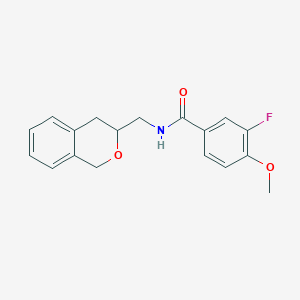
3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide" is a fluorinated benzamide derivative. Benzamide derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom can significantly alter the physical and chemical properties of a molecule, often leading to increased metabolic stability and binding affinity to biological targets .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves catalytic reactions and the formation of complex architectures. For instance, a Rh(III)-catalyzed reaction has been used to synthesize 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines, showcasing the utility of catalysis in constructing such compounds . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved multiple steps, including tritiation and coupling reactions, to yield a compound with high radiochemical purity . These methods highlight the intricate synthetic routes that can be employed to create fluorinated benzamide derivatives with high specificity and purity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various groups such as methoxy or fluoropropyl groups. The introduction of a fluorine atom, as seen in the synthesis of a potential PET radiotracer, can significantly influence the binding properties of the molecule, making it a valuable tool for in vivo assessments . The molecular structure of these compounds is crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including C-H bond activation and coupling reactions. The oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride via rhodium(III)-catalyzed C-H bond activation is one such reaction that leads to the formation of sulfonyl fluoride substituted compounds . These reactions are essential for the functionalization of the benzamide core and the introduction of pharmacophores that enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The incorporation of fluorine atoms often increases the lipophilicity and metabolic stability of these compounds, making them more suitable for drug development. For example, the radiosynthesis of fluorinated benzamide neuroleptics resulted in compounds with high specific activities, indicating their potential as radiotracers for neuroimaging . Understanding these properties is crucial for the development of benzamide-based pharmaceuticals.
科学的研究の応用
PET Imaging Development Research has explored the synthesis and evaluation of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, suggesting their potential as imaging agents for solid tumors (Tu et al., 2007).
Transformation Studies Studies using isomeric fluorophenols as phenol analogues have investigated the transformation of phenol to benzoate by an anaerobic consortium. The transformation led to the accumulation of fluorobenzoic acids, providing insights into the mechanism of phenol transformation in an anaerobic environment (Genthner et al., 1989).
Antibacterial Agent Synthesis Further research has focused on the synthesis and characterization of benzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ. These studies aim to develop antibacterial agents with improved pharmaceutical properties, showcasing the potential of benzamide analogues in antibiotic development (Haydon et al., 2010).
Mechanism of Action Investigation Investigations into the mechanism of action of benzamide derivatives have revealed that they can inhibit ADP-ribosyltransferase, affecting cell division in Bacillus subtilis. This research highlights the importance of understanding drug targets for developing effective therapeutic agents (Ohashi et al., 1999).
Corrosion Inhibition Benzamide derivatives have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating the versatility of these compounds beyond biomedical applications. The effectiveness of these inhibitors points to their potential in industrial applications to prevent metal corrosion (Fouda et al., 2020).
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-22-17-7-6-13(9-16(17)19)18(21)20-10-15-8-12-4-2-3-5-14(12)11-23-15/h2-7,9,15H,8,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGGZECWTPGPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CC3=CC=CC=C3CO2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

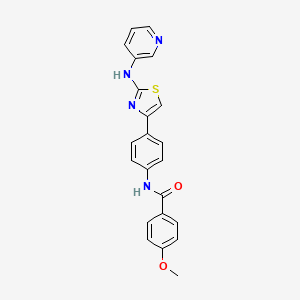

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)
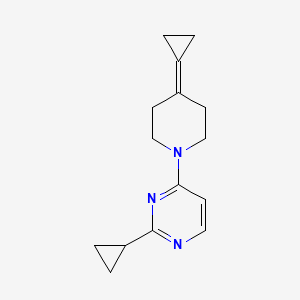
![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)


![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)
![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)
![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)
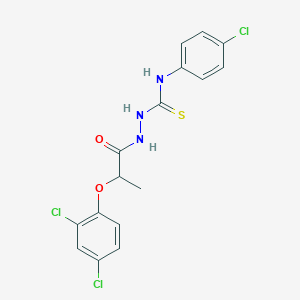
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
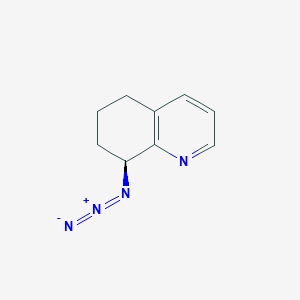
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)